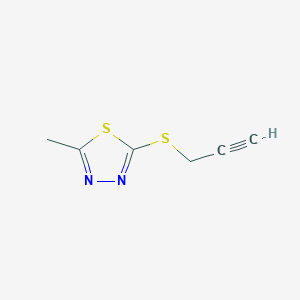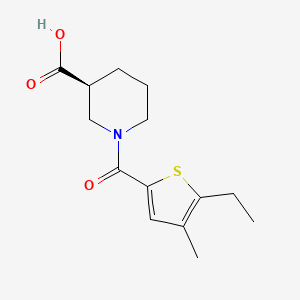
(2S)-2-(4-chlorophenoxy)-N-(4-methylsulfonylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-chlorophenoxy)-N-(4-methylsulfonylphenyl)propanamide, commonly known as Clodrosome, is a chemical compound used in scientific research for various purposes. It is a liposomal drug delivery system that has been found to be effective in delivering drugs to cells and tissues.
Mechanism of Action
Clodrosome works by encapsulating drugs inside the liposomes and delivering them to the target cells and tissues. The liposomes are made up of a lipid bilayer that protects the drug from degradation and clearance by the immune system. Once the liposomes reach the target cells, they release the drug, which then enters the cells and exerts its therapeutic effect.
Biochemical and Physiological Effects:
Clodrosome has been found to have various biochemical and physiological effects. It has been found to reduce the toxicity of drugs and increase their efficacy. Clodrosome has also been found to reduce the side effects of chemotherapy drugs. It has been found to be effective in delivering drugs to cancer cells and reducing the growth of tumors.
Advantages and Limitations for Lab Experiments
Clodrosome has several advantages for lab experiments. It is easy to prepare and can be used to deliver a wide range of drugs. Clodrosome has also been found to be stable and can be stored for long periods. However, Clodrosome also has some limitations. It is expensive and time-consuming to prepare. Clodrosome also has a limited drug-loading capacity, which may limit its use in some experiments.
Future Directions
There are several future directions for the research and development of Clodrosome. One of the future directions is to improve the drug-loading capacity of Clodrosome. Another future direction is to develop new liposomal drug delivery systems that are more effective and less expensive than Clodrosome. There is also a need to conduct more research on the safety and efficacy of Clodrosome in humans. Additionally, more research is needed to explore the potential applications of Clodrosome in gene therapy and other research fields.
Conclusion:
In conclusion, Clodrosome is a liposomal drug delivery system that has several applications in scientific research. It is effective in delivering drugs to cells and tissues and has several biochemical and physiological effects. Clodrosome has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research and development of Clodrosome, and more research is needed to explore its potential applications in various research fields.
Synthesis Methods
Clodrosome is synthesized using a two-step process. In the first step, the compound 4-chlorophenoxyacetic acid is reacted with thionyl chloride to form 4-chlorophenyl chloroformate. In the second step, 4-chlorophenyl chloroformate is reacted with (2S)-2-amino-3-methylbutanoic acid and N-(4-methylsulfonylphenyl)propanamide to form Clodrosome.
Scientific Research Applications
Clodrosome is mainly used in scientific research as a liposomal drug delivery system. It has been found to be effective in delivering drugs to cells and tissues. Clodrosome is used in various research fields such as cancer research, drug delivery, and gene therapy. It has been found to be effective in delivering drugs to cancer cells and reducing the toxicity of drugs.
properties
IUPAC Name |
(2S)-2-(4-chlorophenoxy)-N-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11(22-14-7-3-12(17)4-8-14)16(19)18-13-5-9-15(10-6-13)23(2,20)21/h3-11H,1-2H3,(H,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDCXYPRGOZFSQ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)S(=O)(=O)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)


![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)


![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)

